molecular formula C8H8N2O3 B13253897 2-[Methyl(prop-2-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid

2-[Methyl(prop-2-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid

Cat. No.: B13253897
M. Wt: 180.16 g/mol
InChI Key: XOCXCWLRUZXQDC-UHFFFAOYSA-N
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Description

2-[Methyl(prop-2-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that contains an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(prop-2-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a propargylamine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can help in identifying the best conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(prop-2-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced oxazole compounds .

Scientific Research Applications

2-[Methyl(prop-2-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Methyl(prop-2-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Rasagiline: A monoamine oxidase inhibitor used in the treatment of Parkinson’s disease.

    Selegiline: Another monoamine oxidase inhibitor with neuroprotective effects.

Uniqueness

2-[Methyl(prop-2-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

2-[methyl(prop-2-ynyl)amino]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c1-3-4-10(2)8-9-6(5-13-8)7(11)12/h1,5H,4H2,2H3,(H,11,12)

InChI Key

XOCXCWLRUZXQDC-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=NC(=CO1)C(=O)O

Origin of Product

United States

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